molecular formula C20H26ClN3O B1166984 N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide CAS No. 120478-65-1

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide

Cat. No.: B1166984
CAS No.: 120478-65-1
M. Wt: 359.9 g/mol
InChI Key: QXOFQMUQMXGKGQ-NORZTCDRSA-N
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Preparation Methods

The synthetic routes and reaction conditions for SDZ-208912 are not widely documented in publicly available sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization. Industrial production methods would typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

SDZ-208912 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

SDZ-208912 has been studied extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a reference compound in studies involving receptor binding and activity.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

    Medicine: Explored as a potential treatment for behavioral and psychotic disorders due to its receptor activity profile.

    Industry: Utilized in the development of new therapeutic agents targeting similar receptors.

Mechanism of Action

SDZ-208912 exerts its effects through its activity on various receptors:

    5-HT1A receptor agonist: Activates the serotonin 1A receptor, which can have anxiolytic and antidepressant effects.

    5-HT2 receptor antagonist: Blocks the serotonin 2 receptor, which can reduce symptoms of psychosis.

    D1 receptor antagonist: Blocks the dopamine D1 receptor, which can modulate cognitive and motor functions.

    D2 receptor agonist: Activates the dopamine D2 receptor, which can influence mood and behavior.

Properties

IUPAC Name

N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25)/t11-,13+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOFQMUQMXGKGQ-NORZTCDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923434
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101000-49-1, 120478-65-1
Record name SDZ 208-912
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101000-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDZ-208-912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101000491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120478651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-208-912
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LR4NX4AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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